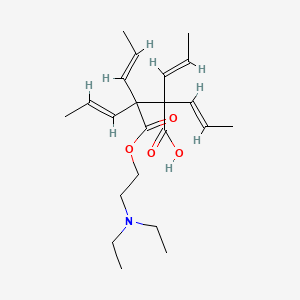

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate

Description

Properties

CAS No. |

97889-84-4 |

|---|---|

Molecular Formula |

C22H35NO4 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |

InChI |

InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+ |

InChI Key |

HMFFRWGUXCFTLM-HPWFBKAGSA-N |

Isomeric SMILES |

CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate typically involves:

- Starting from succinic acid derivatives or fumarate analogs.

- Introduction of the diethylaminoethyl group via nucleophilic substitution or esterification.

- Incorporation of tetrapropenyl groups through controlled addition or substitution reactions involving propenyl reagents.

The process is generally conducted under reflux conditions to ensure complete reaction and high purity of the product. Reaction parameters such as temperature, pressure, solvent choice, and reaction time are critical for optimizing yield and selectivity.

Stepwise Preparation Outline

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of succinic acid or fumarate derivative | Use of acid chlorides or anhydrides | Facilitates esterification |

| 2 | Esterification with 2-(diethylamino)ethanol or equivalent | Catalysts such as acid or base; reflux in organic solvent | Forms the diethylaminoethyl ester |

| 3 | Introduction of tetrapropenyl groups | Reaction with propenyl halides or via cross-coupling | Requires control of stereochemistry (E-isomers) |

| 4 | Purification | Recrystallization or chromatography | Ensures removal of unreacted materials and by-products |

This sequence is consistent with the synthesis of complex succinate esters bearing aminoalkyl and multiple alkene substituents.

Example Synthetic Procedure

While detailed experimental procedures specific to this compound are limited in the literature, analogous syntheses of related succinate derivatives provide insight:

- A succinate or fumarate ester is reacted with diethylaminoethanol under reflux with an acid catalyst to form the aminoethyl ester.

- Tetrapropenyl groups are introduced by reacting with propenyl bromide or via Wittig-type olefination to install the four propenyl substituents in the desired (E)-configuration.

- The reaction mixture is worked up by aqueous extraction, drying, and purification by recrystallization, often using cyclohexane or similar solvents.

Reaction Conditions and Optimization

- Temperature: Reflux temperatures (typically 70–120 °C depending on solvent) are employed to drive esterification and substitution reactions to completion.

- Solvent: Common solvents include acetonitrile, dichloromethane, or toluene, chosen for solubility and reaction compatibility.

- Time: Reactions may run from several hours up to overnight to ensure full conversion.

- Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) may be used depending on the step.

Careful control of these parameters is necessary to maximize yield and maintain the stereochemical integrity of the tetrapropenyl groups.

Data Tables Summarizing Key Information

| Parameter | Value / Description |

|---|---|

| CAS Number | 97889-84-4 |

| Molecular Formula | C22H35NO4 |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |

| Synonyms | This compound |

| Typical Reaction Conditions | Reflux, 70–120 °C, 4–12 hours |

| Common Solvents | Acetonitrile, dichloromethane, toluene |

| Purification Methods | Recrystallization, chromatography |

Research Findings and Considerations

- The compound’s synthesis is centered on esterification and alkene installation reactions, with stereochemical control being crucial due to the multiple (E)-configured propenyl substituents.

- Analogous compounds have been synthesized via Sharpless aminohydroxylation or related asymmetric methods, suggesting possible routes for stereoselective preparation if optically active forms are desired.

- No detailed industrial-scale synthesis protocols are publicly available, but laboratory-scale methods emphasize reflux and prolonged reaction times to ensure complete conversion.

- The diethylamino group enhances solubility and biological interaction potential, indicating the importance of maintaining its integrity during synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions. The reaction cleaves the ester bond, yielding succinic acid derivatives and corresponding alcohols.

-

Acidic Hydrolysis : Produces 2-(tetrapropenyl)succinic acid and 2-(diethylamino)ethanol.

-

Basic Hydrolysis : Forms the disodium salt of succinic acid and releases 2-(diethylamino)ethanol.

Conditions :

-

Acidic: Dilute HCl or H₂SO₄, reflux (60–80°C).

-

Basic: NaOH or KOH (1–2M), 40–60°C.

Ester Exchange (Transesterification)

The compound participates in transesterification with alcohols (e.g., methanol, ethanol) under catalytic conditions, producing modified esters.

-

Example: Reaction with methanol yields methyl 2-(tetrapropenyl)succinate and 2-(diethylamino)ethyl alcohol.

Catalysts :

-

Acidic (H₂SO₄) or enzymatic (lipases).

-

Reaction efficiency depends on the alcohol’s nucleophilicity and steric bulk.

Reactivity with Nucleophiles

The ester carbonyl is susceptible to nucleophilic attack. Key interactions include:

-

Ammonolysis : Forms tetrapropenylsuccinamide derivatives.

-

Grignard Reagents : Alkyl/aryl groups replace the ester oxygen, generating ketones or tertiary alcohols.

Mechanism :

-

Nucleophilic acyl substitution at the carbonyl carbon.

Ene-Type Cycloaddition

The tetrapropenyl group (branched C₁₂ alkenyl) undergoes ene reactions with dienophiles like maleic anhydride. This forms cycloadducts, expanding applications in polymer chemistry .

Metal Complexation

The succinate moiety and diethylamino group enable coordination with metal ions (e.g., Ca²⁺, Mg²⁺), forming stable complexes .

Key Findings from Research

-

The diethylamino group enhances solubility in polar solvents, influencing reaction kinetics .

-

Industrial patents highlight the compound’s utility in synthesizing UV-absorbing polymers via ene reactions .

-

Hydrolysis products are investigated for biodegradable surfactants due to their amphiphilic structure .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows it to interact with biological systems effectively, making it a candidate for drug formulation targeting various conditions.

- Its diethylamino group enhances its bioavailability and pharmacokinetic properties.

-

Cosmetic Formulations :

- It is utilized in cosmetic products for its emulsifying and stabilizing properties. The compound can improve the texture and consistency of creams and lotions, enhancing user experience.

- Research has shown that formulations containing this compound exhibit improved moisturizing effects due to its ability to form stable emulsions .

- Chemical Catalysis :

Agrochemical Applications

- Pesticides :

- 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is explored as a component in pesticide formulations. Its efficacy in controlling pests while being less harmful to beneficial organisms has been a focus of research.

- The compound's stability and effectiveness at low concentrations make it an attractive option for environmentally friendly pest control solutions .

Case Study 1: Cosmetic Formulation Development

A study conducted on the formulation of a moisturizing cream using this compound evaluated its effects on skin hydration. The results indicated that formulations with this compound showed significant improvements in skin moisture retention compared to control formulations without it. The study utilized response surface methodology to optimize the formulation .

Case Study 2: Pharmaceutical Efficacy

In a research project aimed at developing new analgesics, this compound was tested for its pain-relieving properties. Preliminary results indicated that it could modulate pain pathways effectively, suggesting potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Functional Group Analysis

The target compound contains:

- A succinate backbone (two carboxylic acid groups).

- A diethylaminoethyl group (tertiary amine with ethyl substituents).

- A tetrapropenyl chain (branched alkyl group).

Key analogs from the evidence include:

a) 2-(1-(Dimethylamino)ethyl)phenol 2,3-Dihydroxysuccinate ()

- Structure: Combines a dimethylaminoethyl group with a dihydroxysuccinate ester.

- Key Differences: Uses a phenolic hydroxyl group instead of tetrapropenyl and has a dimethylamine instead of diethylamine .

b) Ethyl 2-Acetylheptanoate ()

- Structure: An ester with an acetylated heptanoate chain.

- Key Differences: Lacks the diethylaminoethyl group and succinate backbone but shares ester functionality .

c) Pinacolyl S-2-Diisopropylaminoethyl Ethylphosphonothiolate ()

- Structure: Phosphonothiolate ester with a diisopropylaminoethyl group.

- Key Differences: Replaces succinate with a phosphonothiolate group and uses a bulkier pinacolyl substituent .

Physicochemical Properties (Inferred)

a) Ethyl 2-Acetylheptanoate ()

b) Pinacolyl S-2-Diisopropylaminoethyl Ethylphosphonothiolate ()

c) Sodium 2-Methylprop-2-ene-1-Sulphonate ()

Data Table: Key Identifiers of Analogs

Q & A

Q. Optimization strategies :

- Use factorial design to systematically vary parameters (e.g., temperature, molar ratios, catalyst concentration) and identify optimal conditions .

- Monitor reaction progress via HPLC or FTIR to track esterification efficiency and byproduct formation .

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for structural elucidation of this compound?

Answer:

Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Methodological approaches include:

- Multi-technique validation : Combine ¹³C NMR (to confirm carbonyl environments) with high-resolution mass spectrometry (HRMS) for precise molecular weight determination .

- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data, leveraging tools like COMSOL Multiphysics for accuracy .

(Basic) What are the critical solubility and stability parameters for this compound under experimental conditions?

Answer:

- Solubility : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are ideal due to the compound’s amphiphilic structure. Solubility can be quantified via UV-Vis spectroscopy at varying concentrations .

- Stability : Conduct accelerated stability studies under acidic/alkaline conditions (pH 3–10) to assess hydrolysis susceptibility. Use HPLC-MS to monitor degradation products .

(Advanced) What computational strategies are effective in predicting the reactivity and selectivity of this compound in catalytic systems?

Answer:

- Reaction path search : Employ quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces and identify transition states .

- Machine learning (ML) : Train models on existing kinetic data to predict regioselectivity in esterification or amidation reactions. Tools like ICReDD’s workflow integrate experimental and computational feedback loops .

(Basic) How should researchers design experiments to assess the compound’s purity and quantify impurities?

Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) for baseline separation of impurities .

- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 0.1% .

(Advanced) How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be systematically analyzed for this compound?

Answer:

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

- Systems biology modeling : Integrate pharmacokinetic-pharmacodynamic (PK/PD) models with omics data to account for metabolic pathway interactions .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., HCl gas during synthesis) .

- Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons. Refer to PubChem’s safety data for toxicity thresholds .

(Advanced) How can researchers leverage AI-driven tools to optimize reactor design for scaled-up synthesis?

Answer:

- CFD simulations : Model fluid dynamics and heat transfer in continuous-flow reactors using COMSOL Multiphysics to minimize hot spots and improve yield .

- Reinforcement learning (RL) : Train RL algorithms on historical batch data to autonomously adjust parameters (e.g., flow rate, pressure) in real-time .

(Basic) What analytical techniques are most reliable for characterizing the diethylaminoethyl group’s protonation state?

Answer:

- Potentiometric titration : Determine pKa values using automated titrators (e.g., Metrohm Titrando) in aqueous/organic solvent mixtures .

- ¹H NMR pH titrations : Monitor chemical shift changes of the aminoethyl protons across pH 2–10 to identify protonation equilibria .

(Advanced) How can researchers address challenges in reconciling theoretical vs. experimental partition coefficients (logP) for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.